1-(3-(methylthio)phenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

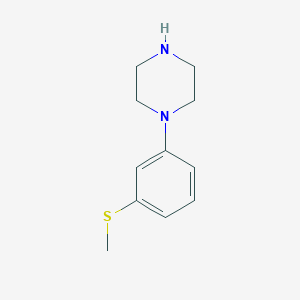

1-(3-(Methylthio)phenyl)piperazine is an organic compound with the molecular formula C11H16N2S. It consists of a piperazine ring substituted with a 3-(methylthio)phenyl group.

Métodos De Preparación

The synthesis of 1-(3-(methylthio)phenyl)piperazine typically involves the reaction of 3-(methylthio)aniline with piperazine. One common method includes the following steps:

Starting Materials: 3-(methylthio)aniline and piperazine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

Procedure: The 3-(methylthio)aniline is added to a solution of piperazine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Análisis De Reacciones Químicas

1-(3-(Methylthio)phenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Aplicaciones Científicas De Investigación

Neuropharmacology

1-(3-(Methylthio)phenyl)piperazine has shown potential as an antidepressant and anxiolytic agent. Its ability to modulate neurotransmitter systems allows it to influence mood and anxiety levels effectively. Research indicates that compounds with similar structures can exhibit varying affinities for serotonin and dopamine receptors, thereby affecting their therapeutic profiles .

Cancer Research

The compound is also being investigated in cancer research as a potential lead compound for developing new anticancer agents. Its structural similarity to other known pharmacological agents enables researchers to explore its efficacy against various cancer cell lines. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle disruption .

Synthesis Pathways

The synthesis of this compound typically involves several steps, which may vary based on the desired purity and yield. The general synthetic pathway includes:

- Formation of the Piperazine Ring : The initial step involves creating the piperazine framework through cyclization reactions.

- Introduction of the Methylthio Group : This is achieved via nucleophilic substitution reactions using appropriate thiol derivatives.

- Purification : The final product is purified through crystallization or chromatography techniques to obtain the desired purity level.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant properties of this compound, researchers conducted behavioral assays in animal models. The results indicated a significant reduction in depressive-like behaviors when compared to control groups, suggesting that this compound could be a viable candidate for further development in treating mood disorders.

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer potential of this compound against various human cancer cell lines. The study utilized cell viability assays to assess the compound's efficacy. Results showed that this compound exhibited dose-dependent cytotoxic effects, leading to apoptosis in cancer cells, thus highlighting its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 1-(3-(methylthio)phenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways in the central nervous system .

Comparación Con Compuestos Similares

1-(3-(Methylthio)phenyl)piperazine can be compared with other piperazine derivatives, such as:

1-Phenylpiperazine: Similar in structure but lacks the methylthio group, leading to different chemical and biological properties.

1-(3-(Trifluoromethyl)phenyl)piperazine:

1-(3-(Methoxy)phenyl)piperazine: The methoxy group provides different electronic effects compared to the methylthio group, affecting its chemical behavior and interactions.

Actividad Biológica

1-(3-(methylthio)phenyl)piperazine, a compound of growing interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for pharmacological research. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylthio group attached to a phenyl ring, linked to a piperazine moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and its potential as an enzyme inhibitor.

- Receptor Modulation : Studies indicate that compounds similar to this compound may act on serotonergic systems, particularly the 5-HT1A receptor, which is involved in mood regulation and anxiety responses .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme critical in neurotransmitter metabolism. Inhibitors of MAO can enhance levels of serotonin and norepinephrine, potentially alleviating symptoms of depression and anxiety .

Antidepressant Effects

Research has shown that piperazine derivatives can exhibit antidepressant-like effects in animal models. For instance, studies involving related compounds have demonstrated reductions in depressive behaviors in mice, suggesting a possible therapeutic role for this compound in mood disorders .

Anticancer Properties

Recent investigations have highlighted the compound's potential anticancer activity. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including glioma cells. This effect is believed to be mediated through the activation of cellular stress responses and subsequent apoptotic pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. The compound's ability to penetrate cellular membranes indicates favorable absorption and distribution characteristics. However, detailed studies on its metabolism and excretion are needed to fully characterize its pharmacokinetic behavior.

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(3-methylsulfanylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMHZUWCZNJMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.